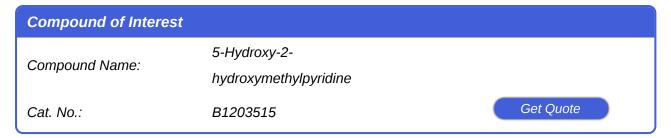


Spectroscopic Analysis of 5-Hydroxy-2-hydroxymethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **5-Hydroxy-2-hydroxymethylpyridine**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a comprehensive analysis of the experimental spectroscopic data for the structurally similar compound, 5-Hydroxy-2-methylpyridine, for comparative purposes. This guide also includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 5-Hydroxy-2-hydroxymethylpyridine (Predicted)

Experimental spectroscopic data for **5-Hydroxy-2-hydroxymethylpyridine** (CAS: 109205-68-7) is not readily available in public databases. Therefore, the following tables present predicted ¹H and ¹³C NMR data based on computational models and analysis of structurally related compounds. This data serves as an estimation for researchers undertaking the synthesis or analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for **5-Hydroxy-2-hydroxymethylpyridine**



Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~8.0	Singlet	H-6
~7.2	Doublet	H-4
~7.0	Doublet	H-3
~5.0-5.5 (broad)	Singlet	Ar-OH
~4.6	Singlet	-CH ₂ -
~4.0-4.5 (broad)	Singlet	-CH ₂ OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Hydroxy-2-hydroxymethylpyridine

Chemical Shift (δ) (ppm)	Assignment
~155	C-5
~150	C-2
~140	C-6
~125	C-3
~120	C-4
~60	-CH₂OH

Spectroscopic Data of 5-Hydroxy-2-methylpyridine (Experimental)

For reference and comparison, this section provides the experimental spectroscopic data for the structurally analogous compound, 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4).[1][2]

Table 3: ¹H NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine



Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
13.17	Singlet	-	ОН
7.23	Doublet	2.6	H-6
6.93	Doublet of Doublets	9.1, 2.6	H-4
6.45	Doublet	9.1	H-3
2.06	Singlet	-	СНз

Note: Data acquired in DMSO-d₆. Chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.[3]

Table 4: 13C NMR Spectroscopic Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (δ) (ppm)	Assignment
155.0	C-5
148.1	C-2
138.1	C-6
123.6	C-4
118.9	C-3
16.9	СН₃

Table 5: Infrared (IR) Spectroscopic Data for 5-Hydroxy-2-methylpyridine



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	O-H stretch (hydroxyl)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1600-1450	Medium to Strong	C=C and C=N stretching (aromatic ring)
1380-1370	Medium	C-H bend (methyl)
1250-1150	Strong	C-O stretch (hydroxyl)

Table 6: Mass Spectrometry (MS) Data for 5-Hydroxy-2-methylpyridine

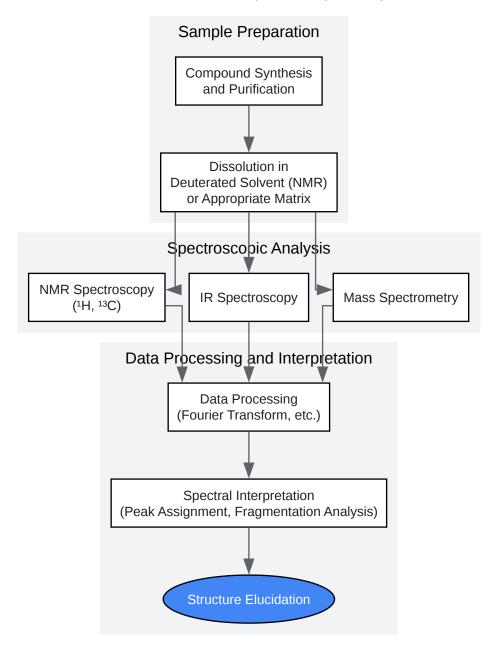
m/z	Relative Intensity (%)	Interpretation
109	100	Molecular Ion [M]+
108	55	[M-H]+
80	30	[M-CHO]+
53	25	Pyridinium fragment

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. The solution is then transferred to an NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the pulse program, spectral width, acquisition time, relaxation delay, and the number of scans.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For a solid sample, a small amount is finely ground and mixed with
 potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt
 plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct
 analysis of the solid.
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
 The instrument measures the frequencies of infrared radiation absorbed by the sample.
- Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.



Mass Spectrometry (MS) Protocol

- Sample Introduction and Ionization: A dilute solution of the sample is introduced into the
 mass spectrometer. The molecules are then ionized, typically using techniques like Electron
 Ionization (EI) or Electrospray Ionization (ESI). EI often causes fragmentation of the
 molecule, while ESI is a softer ionization technique that usually leaves the molecule intact.[4]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An ion detector measures the abundance of ions at each m/z value.
- Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The
 peak with the highest m/z often corresponds to the molecular ion, providing the molecular
 weight of the compound. Other peaks represent fragment ions, which can be used to deduce
 the structure of the molecule.

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